molecular formula C13H12ClNO2 B1341669 methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate CAS No. 952959-41-0

methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate

Cat. No. B1341669
M. Wt: 249.69 g/mol
InChI Key: YHESBUJDPDMJDF-UHFFFAOYSA-N
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Description

The compound “methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate” is likely to be an organic compound containing a pyrrole ring, a carboxylate ester group, and a chlorinated methylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, a five-membered ring with one nitrogen atom, is a common structure in organic chemistry. The chlorinated methylphenyl group would add complexity to the structure, and the ester group would likely be a key functional group in the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring might undergo electrophilic substitution reactions, while the ester group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar ester group might increase its solubility in polar solvents, while the aromatic pyrrole ring might contribute to its stability .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

A study by Quiroga et al. (2013) examined the molecular structure of two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing different hydrogen-bonded sheets formed by the molecules. This research sheds light on the importance of molecular conformations and intermolecular interactions in determining the properties of pyrrole derivatives (Quiroga, J., Gálvez, J., Cobo, J., & Glidewell, C., 2013).

Synthesis and Antitumoral Activity

Silva et al. (2012) focused on the ab initio crystal structure determination of two chain functionalized pyrroles, highlighting their significance as antitumoral agents. This study emphasizes the role of pyrrole derivatives in the development of new pharmaceuticals (Silva, I., López‐Tosco, S., Tejedor, D., García‐Tellado, F., & González-Platas, J., 2012).

Spiroheterocyclization Applications

Research by Silaichev et al. (2012) explored the spiroheterocyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, demonstrating the potential of pyrrole derivatives in synthesizing complex molecular structures with potential biological activity (Silaichev, P., Filimonov, V. O., Slepukhin, P., & Maslivets, A. N., 2012).

Recyclization into Pyrazole Derivatives

A study by Filimonov et al. (2015) investigated the recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates into pyrazole derivatives, further highlighting the versatility of pyrrole compounds in organic synthesis (Filimonov, V. O., Silaichev, P., Kodess, M., Ezhikova, M., & Maslivets, A. N., 2015).

Supramolecular Assembly

Yin and Li (2006) explored the self-assembly properties of pyrrole-2-carboxylates, identifying a novel supramolecular synthon of the pyrrole-2-carbonyl dimer. This research underscores the potential of pyrrole derivatives in crystal engineering and the design of new materials (Yin, Z., & Li, Z., 2006).

Safety And Hazards

As with any chemical compound, handling “methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

methyl 1-(3-chloro-2-methylphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-10(14)5-3-6-11(9)15-8-4-7-12(15)13(16)17-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHESBUJDPDMJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188851
Record name Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate

CAS RN

952959-41-0
Record name Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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